molecular formula C19H22N2O3S B2502486 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921787-40-8

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2502486
CAS No.: 921787-40-8
M. Wt: 358.46
InChI Key: HFLJEVJQUIYYJM-UHFFFAOYSA-N
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Description

The compound "2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide" is a sulfonamide derivative featuring a heavily substituted benzene ring and an indole-based moiety. Its structure comprises:

  • Benzene core: Tetramethyl substituents at positions 2, 3, 5, and 6, enhancing steric bulk and hydrophobicity.
  • Sulfonamide group: Attached at position 1 of the benzene ring, a functional group historically associated with antibacterial activity and enzyme inhibition.
  • Indole moiety: A 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group linked to the sulfonamide nitrogen.

The molecular formula is C₁₉H₂₂N₂O₃S (MW: 358.45 g/mol). This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and indole derivatives are pharmacologically active .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11-8-12(2)14(4)19(13(11)3)25(23,24)20-16-6-7-17-15(9-16)10-18(22)21(17)5/h6-9,20H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLJEVJQUIYYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The preparation often starts with the synthesis of the indole derivative, followed by sulfonation and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The sulfonamide group may enhance its binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Data Limitations

However, insights can be inferred:

  • Crystallography : SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures, suggesting the target’s geometry could be resolved via this method .
  • Biological Activity : Sulfonamides often inhibit carbonic anhydrase or proteases, while indole derivatives (e.g., the reference compound) are explored for kinase inhibition. The target’s hybrid structure may merge these mechanisms.

Biological Activity

2,3,5,6-Tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests a range of biological activities, primarily due to the presence of sulfonamide and indole moieties, which are known for their pharmacological significance. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a sulfonamide group attached to a tetramethyl-substituted benzene ring and an indole derivative, which may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival pathways.

Table 1: Antitumor Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
4-Chloro-benzamideMelanoma5.6Inhibition of RET kinase
Benzamide derivativeBreast cancer10.2Downregulation of DHFR
Indole-sulfonamideOsteosarcoma7.8Induction of apoptosis

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structural features suggest potential activity against bacterial infections by inhibiting folic acid synthesis via competitive inhibition of dihydropteroate synthase (DHPS).

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various sulfonamides highlighted that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The synthesized compound demonstrated comparable efficacy in vitro.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning carbonic anhydrase and other sulfonamide-sensitive enzymes. Inhibition assays revealed that it could effectively block enzyme activity at micromolar concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By mimicking substrates for key enzymes like DHPS.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antioxidant Activity : Potentially reducing oxidative stress in cells.

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